2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is a synthetic organic compound. Its structure includes a chlorophenyl group, an indene derivative, and an acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indene Derivative: Starting with an indene precursor, a hydroxyl group is introduced through oxidation or hydrolysis.
Chlorophenyl Acetamide Formation: The chlorophenyl group is attached to an acetamide through nucleophilic substitution or acylation reactions.
Coupling Reaction: The final step involves coupling the indene derivative with the chlorophenyl acetamide under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using metal catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the indene moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological pathways and cellular mechanisms.
Industrial Chemistry: Exploring its use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, such compounds may:
Bind to Receptors: Interact with specific receptors in the body to modulate biological responses.
Inhibit Enzymes: Act as inhibitors of enzymes involved in critical biochemical pathways.
Modulate Pathways: Influence signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-methylacetamide: Lacks the indene moiety.
2-(2-bromophenyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide: Bromine instead of chlorine.
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and indene moieties in 2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-8-4-2-6-14(16)11-17(21)20-12-18(22)10-9-13-5-1-3-7-15(13)18/h1-8,22H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJRBHYANULBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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